![molecular formula C17H20N2O5S B3905202 N~1~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3905202.png)
N~1~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Overview
Description
N-1-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)-N2-phenylglycinamide, commonly known as DMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMG is a derivative of glycine and is structurally similar to other amino acid derivatives such as sarcosine and N-methylglycine. In
Mechanism of Action
The exact mechanism of action of DMG is not fully understood, but it is believed to act through multiple pathways. DMG has been shown to increase the production of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects. DMG has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to modulate immune cell activity.
Biochemical and Physiological Effects:
DMG has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of gene expression. DMG has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective and anti-cancer effects. DMG has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the expression of genes involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
DMG has several advantages for lab experiments, including its stability and solubility in water and organic solvents. DMG is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, DMG has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
Future Directions
There are several future directions for DMG research, including further exploration of its neuroprotective and anti-cancer properties, as well as its potential applications in immunology and other fields of medicine. Additionally, the development of novel DMG derivatives with improved bioavailability and specificity may lead to the discovery of new therapeutic agents. Finally, the elucidation of the exact mechanism of action of DMG may provide insight into the development of new treatments for various diseases.
Scientific Research Applications
DMG has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. DMG has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMG has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMG has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases and other immune-related disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-14-9-10-16(24-2)15(11-14)18-17(20)12-19(25(3,21)22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPZUYXETVMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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